Arachidonamid

Übersicht

Beschreibung

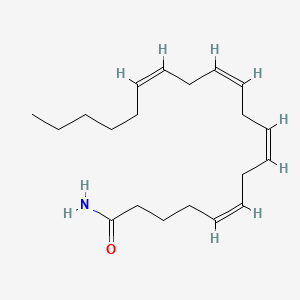

Arachidonoyl amide, also known as (5Z,8Z,11Z,14Z)-5,8,11,14-Icosatetraenamide, is a derivative of arachidonic acid. It is structurally similar to anandamide, an endogenous cannabinoid neurotransmitter, but lacks the hydroxyethyl moiety.

Wissenschaftliche Forschungsanwendungen

Arachidonoylamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung der Bildung und Hydrolyse von Amidbindungen verwendet.

Biologie: Untersucht für seine Rolle bei der Zellsignalisierung und Interaktion mit Cannabinoid-Rezeptoren.

Medizin: Erforscht für potenzielle therapeutische Wirkungen bei der Schmerzbehandlung, Entzündungen und dem Neuroprotektion.

Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer für andere bioaktive Verbindungen eingesetzt

5. Wirkmechanismus

Arachidonoylamid übt seine Wirkungen hauptsächlich durch Interaktion mit Cannabinoid-Rezeptoren (CB1 und CB2) aus. Es bindet an diese Rezeptoren und moduliert verschiedene Signalwege, die an der Schmerzempfindung, Entzündung und Neuroprotektion beteiligt sind. Die Verbindung wird durch Fettsäureamidhydrolase (FAAH) hydrolysiert, die ihre Spiegel und Aktivität im Körper reguliert .

Ähnliche Verbindungen:

Anandamid (AEA): Ein endogenes Cannabinoid mit einer ähnlichen Struktur, aber es enthält eine Hydroxyethyl-Gruppe.

Arachidonsäure: Die Mutterfettsäure, aus der Arachidonoylamid abgeleitet ist.

Oleamid: Ein weiteres Fettsäureamid mit schlaffördernden Eigenschaften.

Eindeutigkeit: Arachidonoylamid ist aufgrund seiner spezifischen Bindungsaffinität und Interaktion mit Cannabinoid-Rezeptoren einzigartig, die sich von Anandamid und anderen ähnlichen Verbindungen unterscheidet. Seine Hydrolyse durch FAAH ist effizienter, was es zu einem wertvollen Werkzeug für die Untersuchung der Cannabinoid-Rezeptorfunktion und potenzieller therapeutischer Anwendungen macht .

Wirkmechanismus

Target of Action

Arachidonamide primarily targets the Fatty Acid Amide Hydrolase 1 (FAAH-1) . FAAH-1 is an enzyme responsible for the degradation of anandamide and related fatty acid amides . This enzyme has been proposed as a promising target for the discovery of drugs to treat pain and inflammation without significant adverse effects .

Mode of Action

Arachidonamide interacts with FAAH-1, which accepts a variety of amide head groups other than the ethanolamine of its nominal endogenous substrate anandamide . The substrate affinity of FAAH-1 increases in a rank order of oleamide < arachidonamide < stearoylamide . The interaction of arachidonamide with FAAH-1 leads to the release of the fluorescent aminomethyl coumarin .

Biochemical Pathways

Arachidonamide is involved in the biochemical pathway of FAAH-1. The simultaneous inhibition of COX and FAAH-1 activities produces greater pharmacological efficiency with significantly lowered toxicity and ulcerogenic activity . The metabolism of endocannabinoids by COX-2 is differentially regulated .

Pharmacokinetics

It’s known that arachidonamide is a substrate of faah-1 , which suggests that it is metabolized by this enzyme.

Result of Action

The interaction of Arachidonamide with FAAH-1 results in the release of the fluorescent aminomethyl coumarin . This allows the fast and convenient measurement of FAAH-1 activity using a simple cuvette or microplate fluorometer .

Biochemische Analyse

Biochemical Properties

Arachidonamide interacts with several enzymes, proteins, and other biomolecules. It is a substrate for the enzyme Fatty Acid Amide Hydrolase 1 (FAAH-1), which is responsible for its degradation . The affinity of FAAH-1 for arachidonamide is significant, suggesting a key role in biochemical reactions .

Cellular Effects

Arachidonamide influences various types of cells and cellular processes. It plays a role in the regulation of pain and inflammation, as it is involved in the production of endocannabinoids . These endocannabinoids interact with cannabinoid receptors in the nervous system, influencing pain perception and inflammatory responses .

Molecular Mechanism

Arachidonamide exerts its effects at the molecular level through several mechanisms. It is metabolized by FAAH-1, resulting in the production of arachidonic acid . This process involves binding interactions with FAAH-1, leading to changes in gene expression and cellular function .

Dosage Effects in Animal Models

The effects of arachidonamide vary with different dosages in animal models. For instance, studies have shown that it can reduce rewarding and relapse-inducing effects of nicotine

Metabolic Pathways

Arachidonamide is involved in several metabolic pathways. It is a part of the arachidonic acid metabolic pathway, which involves various enzymes and cofactors . This pathway leads to the production of numerous bioactive metabolites, which play critical roles in the immune system .

Transport and Distribution

Arachidonamide is transported and distributed within cells and tissues. It is internalized in cells through a carrier-mediated mechanism . Once inside the cell, it is transported to different locations for signaling purposes and catabolism .

Subcellular Localization

It is known that it is internalized and transported within cells

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Arachidonoylamid kann durch Amidierung von Arachidonsäure mit Ammoniak oder Aminen unter kontrollierten Bedingungen synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Kupplungsmitteln wie Dicyclohexylcarbodiimid (DCC), um die Bildung der Amidbindung zu erleichtern. Die Reaktion wird unter einer inerten Atmosphäre durchgeführt, um die Oxidation der mehrfach ungesättigten Fettsäure zu verhindern.

Industrielle Produktionsmethoden: Die industrielle Produktion von Arachidonoylamid beinhaltet ähnliche synthetische Wege, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und verwendet häufig Durchflussreaktoren und fortschrittliche Reinigungstechniken wie Hochleistungsflüssigchromatographie (HPLC).

Analyse Chemischer Reaktionen

Arten von Reaktionen: Arachidonoylamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Hydroperoxide und andere sauerstoffhaltige Derivate zu bilden.

Reduktion: Reduktionsreaktionen können es in gesättigtere Amide umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder molekularer Sauerstoff in Gegenwart von Katalysatoren.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4).

Substitution: Nucleophile wie Amine oder Alkohole unter basischen oder sauren Bedingungen.

Hauptprodukte:

Oxidation: Hydroperoxide, Epoxide und hydroxylierte Derivate.

Reduktion: Gesättigte Amide.

Substitution: Verschiedene substituierte Amide, abhängig vom verwendeten Nucleophil.

Vergleich Mit ähnlichen Verbindungen

Anandamide (AEA): An endogenous cannabinoid with a similar structure but includes a hydroxyethyl group.

Arachidonic Acid: The parent fatty acid from which arachidonoyl amide is derived.

Oleamide: Another fatty acid amide with sleep-inducing properties.

Uniqueness: Arachidonoyl amide is unique due to its specific binding affinity and interaction with cannabinoid receptors, which differs from anandamide and other similar compounds. Its hydrolysis by FAAH is more efficient, making it a valuable tool for studying cannabinoid receptor function and potential therapeutic applications .

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H2,21,22)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBSCAZCQDLUDU-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347885 | |

| Record name | Arachidonoyl amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85146-53-8 | |

| Record name | Arachidonoyl amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

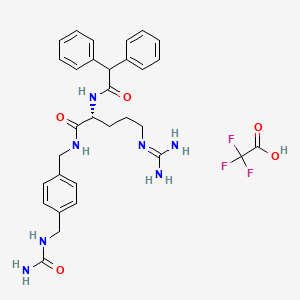

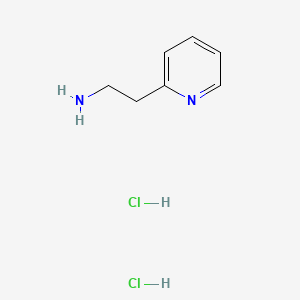

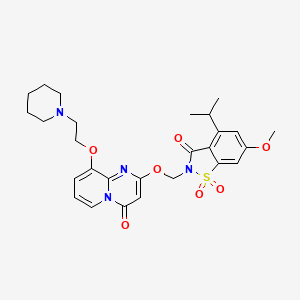

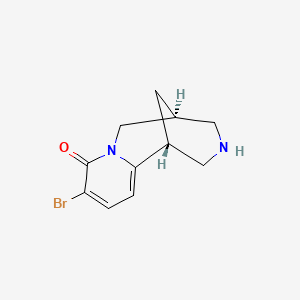

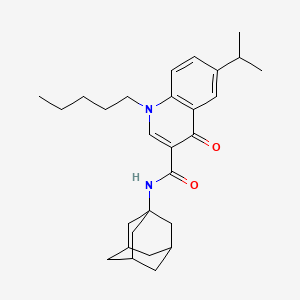

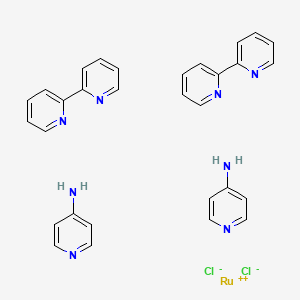

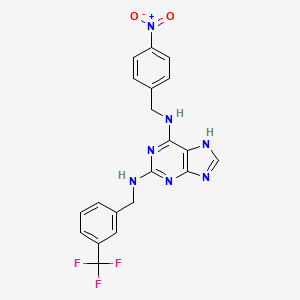

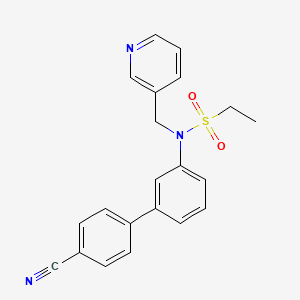

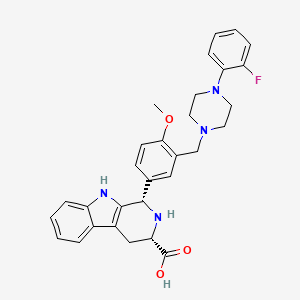

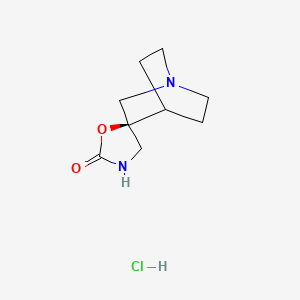

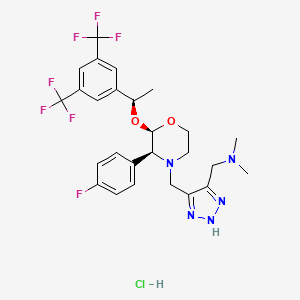

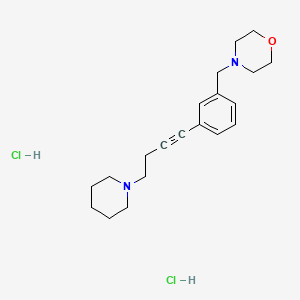

Feasible Synthetic Routes

A: Arachidonamide, also known as Anandamide, primarily exerts its effects by binding to and activating cannabinoid receptors, predominantly the CB1 receptor. [] This interaction initiates a signaling cascade within cells, primarily through the inhibition of adenylate cyclase, leading to decreased cyclic AMP levels. [] This, in turn, affects various downstream processes, including the modulation of neurotransmitter release, regulation of ion channels, and influencing neuronal excitability. []

ANone:

ANone: This information is not addressed within the provided research articles, which focus on the biological activity and pharmacological properties of Arachidonamide rather than its material properties.

A: Arachidonamide itself is not known to possess catalytic properties. The provided research focuses on its role as an endogenous signaling molecule and its interactions with enzymes involved in its synthesis and degradation, such as Fatty Acid Amide Hydrolase (FAAH). [, ]

A: Yes, computational techniques, including conformational memories (CM) and computer receptor docking studies, have been used to investigate the binding of Arachidonamide and its analogs to the CB1 receptor. [] These studies provide insights into the structural features important for binding affinity and selectivity.

A: Extensive research has been conducted on the SAR of Arachidonamide, revealing key structural features crucial for its activity. For example, modifications to the ethanolamide headgroup, such as the addition of methyl groups at the 1'-position, have been shown to increase metabolic stability and impact interaction with enzymes like FAAH. [, ] Additionally, the length and degree of unsaturation in the Arachidonic acid tail are essential for binding to cannabinoid receptors. Studies indicate that a chain length of 20-22 carbons with at least three double bonds and saturation in the last five carbons of the acyl chain is optimal for CB1 receptor affinity. [] Furthermore, the presence of a cis double bond at the Δ9 position and a hydrophobic methyl terminus in the Arachidonic acid tail have been identified as important structural determinants for biological activity. []

A: Arachidonamide is rapidly metabolized in vivo, primarily by FAAH. [] This rapid degradation necessitates the development of stable analogs or formulation strategies to enhance its therapeutic potential. Strategies such as chemical modifications to the Arachidonamide structure, encapsulation in nanoparticles, or the use of enzyme inhibitors could potentially improve its stability and bioavailability. [, ]

ANone: The provided research primarily focuses on the biological and pharmacological aspects of Arachidonamide. Information regarding specific SHE regulations is not addressed in these articles.

A: Arachidonamide exhibits rapid absorption and distribution in vivo. [] It undergoes extensive metabolism, mainly via hydrolysis by FAAH, and subsequent metabolites are excreted primarily in the urine. [, ] Its pharmacodynamic effects are mediated through its interaction with cannabinoid receptors, leading to a variety of physiological responses. [, ]

A: Arachidonamide has demonstrated efficacy in various in vitro assays, including inhibition of forskolin-stimulated cAMP accumulation in cells expressing the CB1 receptor. [] In vivo studies have shown its analgesic effects in models of inflammatory pain, [] and its potential in mitigating emesis. [] Additionally, research suggests a role for Arachidonamide in modulating social interaction, with potential implications for addressing social dysfunctions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.